Benzene, 1-(bromomethyl)-3-methyl-5-nitro- belongs to the class of polysubstituted benzenes, which are characterized by multiple functional groups attached to a benzene ring. The specific substituents in this compound include a bromomethyl group, a methyl group, and a nitro group. Its IUPAC Standard InChI is InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
.
The synthesis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- can be approached through several methods:
The molecular structure of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- features:
The compound's geometry can be visualized through computational models that depict its three-dimensional conformation.
Benzene, 1-(bromomethyl)-3-methyl-5-nitro- participates in several chemical reactions due to its reactive functional groups:
The mechanism of action for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- largely depends on its electrophilic and nucleophilic sites:
Benzene, 1-(bromomethyl)-3-methyl-5-nitro- exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 216.032 g/mol |
Melting Point | Not specified |
Boiling Point | 426.7 K (0.01 bar) |
Solubility | Soluble in organic solvents |
Benzene, 1-(bromomethyl)-3-methyl-5-nitro- finds applications in various fields:
This compound's unique structure and properties make it valuable for further research and development within organic chemistry and related fields.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2